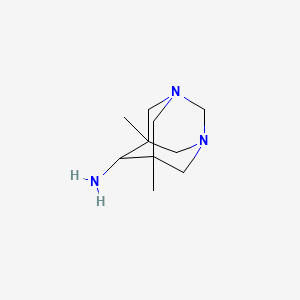

6-氨基-5,7-二甲基-1,3-二氮杂金刚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane . It is part of the azaadamantanes, which are of great theoretical and practical interest due to their specific chemical and physical properties . The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .

Synthesis Analysis

A method has been developed for the synthesis of 6-amino-5,7-dimethyl-1,3-diazaadamantanes containing various aliphatic, aromatic, and heterocyclic groups in position 2 . The structures of the synthesized compounds were confirmed by data of elemental analysis, IR, 1 H NMR, and mass spectra .Molecular Structure Analysis

The molecular formula of 6-Amino-5,7-dimethyl-1,3-diazaadamantane is C10H19N3 . The compound has a molecular weight of 206.29 g/mol . The InChIKey of the compound is WMNOFPMEUFZTJX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5,7-dimethyl-1,3-diazaadamantane include a molecular weight of 206.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . The compound has a topological polar surface area of 56.3 Ų .科学研究应用

合成各种衍生物

已经开发了一种合成6-氨基-5,7-二甲基-1,3-二氮杂金刚烷的方法,该方法在2位含有各种脂肪族、芳香族和杂环基团 . 这种方法已被证明是有效的,并且对于合成2-取代的6-氨基-1,3-二氮杂金刚烷具有多功能性 .

医疗实践

金刚烷的氨基衍生物(金刚烷胺、金刚乙胺、格鲁丹坦、美金刚等)已知很长时间,并广泛用于医疗实践 .

精神活性

已知6-氨基-5,7-二甲基-1,3-二氮杂金刚烷具有精神活性 .

抗肿瘤活性

对2-取代的1,3-二氮杂金刚烷衍生物生物活性的研究表明,其中一些具有显着的抗肿瘤作用 .

抗菌活性

一些2-取代的1,3-二氮杂金刚烷衍生物已显示出显着的抗菌作用 .

抗氧化活性

未来方向

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .

作用机制

Target of Action

6-Amino-5,7-dimethyl-1,3-diazaadamantane is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane .

Mode of Action

It’s known that the partial substitution of the nitrogen atoms for carbon in azaadamantanes significantly changes both chemical and physical properties . This leads to higher solubility in water of azaadamantanes compared to adamantanes, which may influence their interaction with biological targets .

Biochemical Pathways

It’s known that various biological activities of azaadamantanes have been observed, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .

Result of Action

It’s known that azaadamantanes and their derivatives have shown significant antitumor, psychotropic, antibacterial, and antioxidant action .

生化分析

Biochemical Properties

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The various biological activity of azaadamantanes in combination with moderate toxicity and different ways of their synthesis from available reagents makes them attractive for use as a basic block in the design of new biologically active compounds .

Cellular Effects

It is known that azaadamantanes and their derivatives have shown various biological activities, including antitumor, psychotropic, antibacterial, and antioxidant action .

Molecular Mechanism

It is known that the amino derivatives of 1,3-diazaadamantane, including 6-Amino-5,7-dimethyl-1,3-diazaadamantane, possess psychotropic activity .

属性

IUPAC Name |

5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCSFUAMLHKDLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1N)(CN(C2)C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)

![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)